2-Cyclopropoxy-3-ethylbenzoic acid is an organic compound characterized by its unique structural features, which include a cyclopropoxy group and an ethyl substituent on a benzoic acid framework. This compound is part of a broader class of benzoic acids and derivatives that are significant in various chemical and pharmaceutical applications. The structural complexity of 2-Cyclopropoxy-3-ethylbenzoic acid allows for diverse interactions, making it a subject of interest in synthetic organic chemistry.
The compound can be synthesized through various methods, primarily involving cyclopropanation reactions and subsequent modifications to introduce the ethyl group and carboxylic acid functionality. It is also available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.
2-Cyclopropoxy-3-ethylbenzoic acid belongs to the category of aromatic carboxylic acids. Its classification is based on the presence of the benzoic acid moiety combined with aliphatic substituents, which influence its chemical behavior and potential applications.
The synthesis of 2-Cyclopropoxy-3-ethylbenzoic acid can be achieved through several methodologies, including:
The industrial production often employs large-scale cyclopropanation reactions that require specialized equipment to ensure high yields and purity. Purification techniques such as recrystallization and chromatography are utilized to isolate the desired product effectively .
The molecular formula for 2-Cyclopropoxy-3-ethylbenzoic acid is , indicating it contains 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms. The structural representation includes:
The molecular weight is approximately . The InChI key for this compound is provided as a means to identify its structure in databases: InChI=1S/C12H14O2/c1-2-9-10(12(13)14)4-3-5-11(9)15-8-6-7-8/h3-5,8H,2,6-7H2,1H3,(H2,13,14)
The compound participates in various chemical reactions typical for carboxylic acids and aromatic compounds:
The reactivity of 2-Cyclopropoxy-3-ethylbenzoic acid can be attributed to both its carboxylic acid functional group and its aromatic nature, allowing for electrophilic substitutions that can modify its structure further .
The mechanism of action for 2-Cyclopropoxy-3-ethylbenzoic acid involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects depending on the target enzyme involved.
Research into similar compounds suggests potential therapeutic effects including anti-inflammatory properties due to structural similarities with known enzyme inhibitors .
The physical properties of 2-Cyclopropoxy-3-ethylbenzoic acid include:
Relevant chemical properties include:
2-Cyclopropoxy-3-ethylbenzoic acid has several applications in scientific research:
The unique structure of this compound allows it to be tailored for specific applications in drug development and material sciences, highlighting its versatility and importance in ongoing research efforts .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3